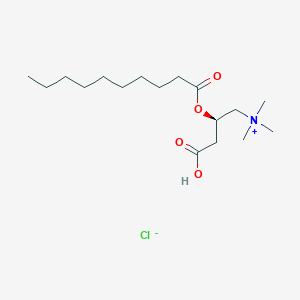

Decanoyl-L-carnitine chloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

分子式 |

C17H34ClNO4 |

|---|---|

分子量 |

351.9 g/mol |

IUPAC 名称 |

[(2R)-3-carboxy-2-decanoyloxypropyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1 |

InChI 键 |

KETNUEKCBCWXCU-XFULWGLBSA-N |

手性 SMILES |

CCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |

规范 SMILES |

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

产品来源 |

United States |

Foundational & Exploratory

The Role of Decanoyl-L-carnitine Chloride in Mitochondrial Beta-Oxidation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, is a critical intermediate in the intricate process of mitochondrial fatty acid beta-oxidation (FAO). Its primary role is to serve as the transport form of decanoic acid (a ten-carbon fatty acid) across the inner mitochondrial membrane, a barrier impermeable to acyl-CoA molecules.[1][2][3] This transport is essential for the subsequent catabolism of the fatty acid within the mitochondrial matrix to produce acetyl-CoA, which fuels the Krebs cycle and oxidative phosphorylation for ATP generation.[2][3][4] Recent studies have further illuminated its potential therapeutic roles, demonstrating that supplementation with decanoylcarnitine can enhance FAO, activate key regulatory pathways like the PPAR signaling pathway, and ameliorate mitochondrial dysfunction in certain pathological states.[5] This guide provides an in-depth examination of the biochemical function of decanoyl-L-carnitine, presents quantitative data from relevant studies, details key experimental protocols, and visualizes the associated metabolic and experimental pathways.

The Core Mechanism: Decanoyl-L-carnitine in the Carnitine Shuttle

The entry of long- and medium-chain fatty acids into the mitochondrial matrix for oxidation is mediated by the carnitine shuttle, a transport system involving three key proteins.[6][7][8]

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of cytosolic decanoyl-CoA (the activated form of decanoic acid) and free L-carnitine into decanoyl-L-carnitine and Coenzyme A (CoA).[2][9]

-

Carnitine-Acylcarnitine Translocase (CACT): Decanoyl-L-carnitine is then transported across the inner mitochondrial membrane into the matrix by CACT in exchange for a molecule of free L-carnitine.[6][10]

-

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction, converting decanoyl-L-carnitine and a mitochondrial CoA molecule back into decanoyl-CoA and free L-carnitine.[2][9][10]

Once reformed in the matrix, decanoyl-CoA is a substrate for the mitochondrial beta-oxidation spiral, where it undergoes sequential rounds of oxidation, hydration, dehydrogenation, and thiolysis, yielding acetyl-CoA.

Quantitative Data and Observed Effects

While specific enzyme kinetic data (Km, Vmax) for decanoyl-L-carnitine with human CPT and CACT enzymes are not extensively detailed in recent literature, studies have quantified its effects on related metabolic pathways and enzyme expression.

| Finding / Effect | System / Model | Key Methodology | Reference |

| CPT1A Activation | In vivo (mouse model of HBV infection) and in vitro (hepatocytes) | Proteomic Analysis, Western Blot | [5] |

| Improved Fatty Acid Metabolism | Mouse model of HBV infection | Proteomic Analysis | [5] |

| Repair of Mitochondrial Dysfunction | Mouse model of HBV infection | Analysis of mitochondrial function | [5] |

| Stimulation of PPAR Signaling | Mouse model of HBV infection | Proteomic Analysis, Western Blot | [5] |

| Increased Levels in Stroke Patients | Human plasma (stroke patients with high-risk patent foramen ovale-related shunt) | Metabolomic Analysis | [11] |

Key Experimental Protocols

Investigating the role of decanoyl-L-carnitine involves precise measurement of acylcarnitine profiles and mitochondrial function.

Protocol: Acylcarnitine Profiling by LC-MS/MS

This protocol provides a method for the quantification of decanoyl-L-carnitine and other acylcarnitines in biological samples.[12][13][14]

-

Sample Preparation & Extraction:

-

For tissues (e.g., liver, heart), weigh approximately 5 mg of frozen tissue and homogenize in 1 mL of a cold 80:20 methanol/water solution.[14][15]

-

For plasma or whole blood, use 8-17 µL of the sample.[14][15]

-

Add an internal standard mix containing isotopically labeled acylcarnitines (e.g., 2H3-C8-carnitine, 2H3-C16-carnitine) to the extraction solvent for accurate quantification.[12]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet debris.[14][15]

-

Collect the supernatant for analysis.

-

-

Derivatization (Optional but Recommended for Enhanced Sensitivity):

-

To increase signal intensity, acylcarnitines can be derivatized using 3-nitrophenylhydrazine (3NPH).[14][15]

-

Sequentially add 3NPH, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and pyridine to the supernatant.[15]

-

Incubate at 30°C for 30 minutes.[15]

-

Lyophilize the samples and reconstitute them in an appropriate solvent (e.g., 30 µL of water) before injection.[15]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase C18 or C8 UHPLC column for separation.

-

Mobile Phases: Employ a gradient elution using mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate a triple quadrupole or high-resolution mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each acylcarnitine and its labeled internal standard.[13]

-

-

Data Analysis:

-

Quantify the concentration of decanoyl-L-carnitine by comparing its peak area to that of the corresponding internal standard against a calibration curve.

-

Normalize data to the initial sample amount (e.g., tissue weight or protein concentration).[12]

-

Protocol: Measurement of Mitochondrial Beta-Oxidation Rate

This assay measures the rate of fatty acid oxidation in isolated mitochondria or cultured cells.

-

Mitochondrial Isolation: Isolate mitochondria from tissue homogenates (e.g., liver, muscle) using differential centrifugation.

-

Incubation: Resuspend isolated mitochondria in a respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES, and EGTA).

-

Substrate Addition: Initiate the reaction by adding a radiolabeled fatty acid substrate (e.g., [1-14C]decanoic acid) along with L-carnitine and CoA to allow for the formation of decanoyl-L-carnitine.

-

Reaction & Measurement:

-

Incubate at 37°C for a defined period. The beta-oxidation of [1-14C]decanoic acid will produce 14C-labeled acetyl-CoA, which is further metabolized.

-

The rate of oxidation is commonly determined by measuring the production of 14CO2 (if the Krebs cycle is active) or acid-soluble metabolites.

-

Alternatively, a non-radioactive method can be used by measuring the rate of oxygen consumption with a high-resolution respirometer or the reduction of NAD+ to NADH spectrophotometrically.

-

-

Data Analysis: Calculate the rate of beta-oxidation as nmol of substrate oxidized per minute per mg of mitochondrial protein.

Visualizations: Pathways and Workflows

Mitochondrial Fatty Acid Beta-Oxidation Pathway

References

- 1. Human Metabolome Database: Showing metabocard for Decanoylcarnitine (HMDB0000651) [hmdb.ca]

- 2. What is the mechanism of Carnitine Chloride? [synapse.patsnap.com]

- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 4. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Acylcarnitine Profiling [bio-protocol.org]

- 13. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]

- 15. journals.plos.org [journals.plos.org]

Decanoyl-L-Carnitine Chloride: A Putative Modulator of Cholinergic Signaling in Neuronal Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, an ester derivative of L-carnitine, is recognized as an intermediate in lipid metabolism. While commercially available information has suggested its role as a cholinergic agonist, a thorough review of the scientific literature indicates a more nuanced and likely indirect role in modulating cholinergic neurotransmission within neuronal cells. This technical guide provides a comprehensive overview of the current understanding of this compound, drawing parallels with related acylcarnitines, and outlines experimental frameworks to further elucidate its specific mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic agents targeting the cholinergic system.

While direct evidence for this compound as a classical cholinergic agonist remains to be firmly established, its structural similarity to acetyl-L-carnitine, a well-studied neuromodulatory compound, suggests potential indirect effects on acetylcholine synthesis, release, and receptor function. Acylcarnitines, as a class of molecules, are known to play significant roles in neuronal bioenergetics, membrane stability, and signaling pathways, all of which can influence cholinergic activity.

Quantitative Data Summary

| Parameter | Receptor/Channel/Enzyme | Cell Type | Experimental Value | Reference |

| Binding Affinity (Ki) | Muscarinic M1 Receptor | SH-SY5Y | To be determined | N/A |

| Muscarinic M2 Receptor | CHO-K1 (transfected) | To be determined | N/A | |

| Nicotinic α7 Receptor | PC12 | To be determined | N/A | |

| Nicotinic α4β2 Receptor | HEK293 (transfected) | To be determined | N/A | |

| Functional Potency (EC50) | Intracellular Ca2+ Mobilization | SH-SY5Y | To be determined | N/A |

| Acetylcholine Release | Primary Cortical Neurons | To be determined | N/A | |

| Enzyme Inhibition (IC50) | Acetylcholinesterase (AChE) | Purified Human AChE | To be determined | N/A |

Potential Signaling Pathways and Mechanisms of Action

The cholinergic effects of this compound are likely to be multifaceted and may involve several indirect mechanisms rather than direct receptor agonism. Based on the known functions of other long-chain acylcarnitines, the following signaling pathways are proposed as primary targets for investigation.

Modulation of Acetylcholine Synthesis and Release

Long-chain acylcarnitines can influence the availability of acetyl-CoA, a critical precursor for acetylcholine synthesis. By participating in fatty acid metabolism within the mitochondria, decanoyl-L-carnitine could modulate the cellular energy status and the pool of acetyl-CoA available for the choline acetyltransferase (ChAT) reaction in the cytoplasm. Furthermore, alterations in membrane fluidity and composition caused by the incorporation of long-chain acylcarnitines could affect the processes of synaptic vesicle trafficking and exocytosis, thereby influencing acetylcholine release.

Figure 1. Proposed indirect mechanism of this compound on acetylcholine synthesis.

Allosteric Modulation of Cholinergic Receptors

Long-chain acylcarnitines are amphipathic molecules that can partition into cellular membranes. This interaction with the lipid bilayer could induce conformational changes in transmembrane proteins, including nicotinic and muscarinic acetylcholine receptors. Such allosteric modulation could either potentiate or inhibit the response of these receptors to acetylcholine, thereby fine-tuning cholinergic signaling without direct binding to the agonist recognition site.

Effects on Intracellular Calcium Homeostasis

Cholinergic signaling is intricately linked to intracellular calcium (Ca2+) dynamics. Activation of certain muscarinic receptor subtypes leads to the release of Ca2+ from intracellular stores, while activation of nicotinic receptors, which are ligand-gated ion channels, can directly increase intracellular Ca2+ through influx. Long-chain acylcarnitines have been shown to affect cellular calcium homeostasis by interacting with ion channels and pumps. Any modulation of Ca2+ signaling by decanoyl-L-carnitine would, in turn, impact a wide array of downstream cellular processes, including neurotransmitter release and gene expression.

Chemical structure and properties of Decanoyl-L-carnitine chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride is a synthetically derived acylcarnitine that plays a significant role in cellular energy metabolism. As an ester of L-carnitine and decanoic acid, it is intrinsically linked to the transport of medium-chain fatty acids across the inner mitochondrial membrane, a critical step in β-oxidation and subsequent ATP production. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its synthesis and quantitative analysis are presented, alongside an exploration of its interaction with key metabolic signaling pathways, namely the Carnitine Palmitoyltransferase (CPT) system and the Peroxisome Proliferator-Activated Receptor (PPAR) signaling cascade. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a quaternary ammonium salt. The chemical structure consists of an L-carnitine molecule esterified with a ten-carbon fatty acid, decanoic acid. The positive charge on the quaternary nitrogen is balanced by a chloride anion.

Chemical Identifiers:

-

IUPAC Name: (R)-3-carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride[1]

-

CAS Number: 14919-36-9[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Appearance | White solid / Free flowing white crystalline powder | [1][2] |

| Solubility | Soluble in water (<35.19 mg/mL), DMF (20 mg/mL), and Ethanol (20 mg/mL) | [1][4] |

| Storage Conditions | Desiccate at room temperature or store at ≤ 4°C | [1][2] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the trimethylammonium group, the methylene and methine protons of the carnitine backbone, and the aliphatic protons of the decanoyl chain. |

| ¹³C NMR | The carbon NMR spectrum shows distinct peaks corresponding to the carbonyl carbon of the ester, the quaternary ammonium carbons, and the carbons of the carnitine and decanoyl moieties. |

| Mass Spectrometry | Mass spectrometric analysis typically shows a parent ion corresponding to the Decanoyl-L-carnitine cation. |

Biological Significance and Mechanism of Action

Decanoyl-L-carnitine is an important intermediate in the metabolism of medium-chain fatty acids. Its primary biological role is to facilitate the transport of decanoic acid from the cytoplasm into the mitochondrial matrix, where it can undergo β-oxidation to produce acetyl-CoA. This process is essential for cellular energy production, particularly in tissues with high energy demands such as skeletal and cardiac muscle.

The mechanism involves the Carnitine Palmitoyltransferase (CPT) system, which consists of two enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, located on the inner mitochondrial membrane. Decanoyl-CoA in the cytoplasm is converted to Decanoyl-L-carnitine by CPT1. Decanoyl-L-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once in the mitochondrial matrix, CPT2 converts Decanoyl-L-carnitine back to Decanoyl-CoA and free L-carnitine. The regenerated Decanoyl-CoA can then enter the β-oxidation pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-carnitine with decanoyl chloride.

Materials:

-

L-carnitine hydrochloride

-

Decanoyl chloride

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Inert gas (e.g., nitrogen, argon)

-

Stirring apparatus

-

Reaction vessel with a reflux condenser

Procedure:

-

Suspend L-carnitine hydrochloride in the anhydrous solvent in the reaction vessel under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add decanoyl chloride to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture and collect the product by filtration.

-

Wash the crude product with a cold solvent to remove unreacted starting materials.

-

Dry the final product under a vacuum.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method can be used for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection in the range of 200-220 nm.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways

This compound is a key player in fatty acid metabolism, and its effects are mediated through its interaction with the Carnitine Palmitoyltransferase (CPT) system and the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways.

Carnitine Palmitoyltransferase (CPT) System Workflow

The CPT system is essential for the transport of long-chain fatty acids into the mitochondria for oxidation. Decanoyl-L-carnitine is a direct substrate in this pathway.

Caption: Workflow of Decanoyl-L-carnitine in the CPT system.

PPAR Signaling Pathway Activation

L-carnitine and its acyl derivatives can modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism.

Caption: Activation of the PPAR signaling pathway.

Conclusion

This compound is a molecule of significant interest in the study of fatty acid metabolism and cellular energetics. Its well-defined chemical structure and properties, coupled with its integral role in mitochondrial fatty acid transport, make it a valuable tool for researchers. The provided experimental protocols for its synthesis and analysis offer a practical guide for its application in a laboratory setting. Furthermore, the elucidation of its involvement in the CPT and PPAR signaling pathways provides a deeper understanding of its biological functions and its potential as a therapeutic agent in metabolic disorders. This technical guide serves as a foundational resource for further investigation and application of this compound in scientific research and drug development.

References

- 1. Buy this compound | 369651-88-7 [smolecule.com]

- 2. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]

- 3. rndsystems.com [rndsystems.com]

- 4. CH642619A5 - ACIL CARNITINE ESTERS, PROCEDURE FOR THEIR PREPARATION AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM. - Google Patents [patents.google.com]

Decanoyl-L-Carnitine Chloride: A Technical Guide to its Role in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, an ester derivative of L-carnitine, plays a pivotal role in cellular energy metabolism, specifically in the transport and oxidation of fatty acids.[1][2] As a medium-chain acylcarnitine, it is an important intermediate in the carnitine shuttle system, which facilitates the movement of fatty acids into the mitochondrial matrix for β-oxidation.[3][4] This technical guide provides an in-depth analysis of this compound's involvement in metabolic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and professionals in drug development.

Core Metabolic Pathway: The Carnitine Shuttle

The primary function of decanoyl-L-carnitine is intrinsically linked to the carnitine shuttle , a vital transport system that moves long-chain fatty acids from the cytoplasm into the mitochondria, where β-oxidation occurs.[5][6] The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA esters.[5][7] The carnitine shuttle circumvents this barrier through a series of enzymatic steps:

-

Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are first activated to their coenzyme A (CoA) esters (acyl-CoA) by acyl-CoA synthetase.

-

Formation of Acylcarnitine: Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine ester, such as decanoyl-L-carnitine.[8]

-

Translocation: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT).[9]

-

Regeneration of Acyl-CoA: Inside the matrix, carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, transfers the acyl group from the acylcarnitine back to CoA, regenerating the acyl-CoA.[8]

-

β-Oxidation: The reformed acyl-CoA is now available to enter the β-oxidation spiral, generating acetyl-CoA, NADH, and FADH2 for ATP production through the citric acid cycle and oxidative phosphorylation.[3]

The free carnitine molecule released in the matrix is transported back to the cytoplasm by CACT in exchange for an incoming acylcarnitine, allowing the cycle to continue.

Quantitative Data on Decanoyl-L-carnitine

The concentration of decanoyl-L-carnitine and other acylcarnitines in biological fluids is a critical diagnostic marker for various inborn errors of metabolism. Alterations in these levels can indicate defects in fatty acid oxidation pathways.

| Analyte | Specimen | Condition | Concentration Range (µM) | Reference(s) |

| Decanoyl-L-carnitine | Blood | Celiac Disease (Adult) | 0.103 ± 0.008 | [10] |

| Plasma | Epicardial Artery Disease | 0.00 (0.00–0.37) | [11] | |

| Plasma | Normal Coronary Angiogram | 0.36 (0.19–0.44) | [11] | |

| Octanoyl-carnitine (C8) | Serum | MCAD Deficiency (Genotype A) | - | [12] |

| Serum | MCAD Deficiency (Genotype B) | Significantly lower than Genotype A | [12] | |

| Serum | MCAD Deficiency (Genotype C) | Significantly lower than Genotype A | [12] | |

| Acetyl-L-carnitine (C2) | Serum | Healthy Subjects | 5.547 ± 1.308 | [13] |

| Serum | Subjective Memory Complaint | 4.343 ± 0.869 | [13] | |

| Serum | Mild Cognitive Impairment | 4.013 ± 0.526 | [13] | |

| Serum | Alzheimer's Disease | 3.529 ± 0.639 | [13] |

Note: Data presented as mean ± SD or median (interquartile range) as reported in the cited literature.

Experimental Protocols

Acylcarnitine Profiling by LC-MS/MS from Dried Blood Spots (DBS)

This protocol outlines a common method for the extraction and analysis of acylcarnitines, including decanoyl-L-carnitine, from dried blood spots.

Materials:

-

Dried blood spot collection cards (e.g., Whatman 903)

-

Manual or automated DBS puncher (3.0 - 3.5 mm diameter)

-

96-well microplate

-

Methanol

-

Acetonitrile

-

Formic acid

-

Stable isotope-labeled internal standards (e.g., decanoyl-L-carnitine-d3)[14]

-

LC-MS/MS system (e.g., Agilent Triple Quadrupole LC/MS)[15]

Procedure:

-

Sample Punching: Punch a 3.0 mm to 3.5 mm disc from the dried blood spot into a well of a 96-well microplate.[2][16]

-

Extraction: Add 100-200 µL of an extraction solution (typically methanol or an acetonitrile/water mixture) containing the stable isotope-labeled internal standards to each well.[2][15]

-

Incubation: Incubate the plate for 20-30 minutes at room temperature with gentle shaking.[2][16]

-

Supernatant Transfer: Carefully transfer the supernatant (the liquid extract) to a new 96-well plate.

-

Drying: Evaporate the solvent to dryness under a stream of warm air or nitrogen.[16]

-

Derivatization (Optional but common): For improved sensitivity and chromatographic performance, derivatization can be performed. A common method involves adding a solution of butanolic HCl and incubating at 60°C for 30 minutes, followed by drying.[15]

-

Reconstitution: Reconstitute the dried residue in a suitable solvent, such as 100 µL of a methanol/water mixture (e.g., 80:20), prior to injection into the LC-MS/MS system.[15]

-

LC-MS/MS Analysis: Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer. A reverse-phase column (e.g., C18) is often used for separation.[17] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each acylcarnitine based on its precursor and product ion masses.

In Vitro Fatty Acid Oxidation (FAO) Assay

This protocol provides a general method to measure the rate of fatty acid oxidation in cultured cells or isolated mitochondria, which can be used to assess the impact of decanoyl-L-carnitine supplementation or to study metabolic defects.

Materials:

-

Cultured cells (e.g., fibroblasts, hepatocytes) or isolated mitochondria

-

Assay buffer

-

Substrate solution containing a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid) complexed to bovine serum albumin (BSA)

-

L-carnitine

-

Reaction stoppers (e.g., perchloric acid)

-

Scintillation cocktail and counter

Procedure:

-

Cell/Mitochondria Preparation: Prepare a suspension of cells or isolated mitochondria at a known concentration.

-

Pre-incubation: Pre-incubate the cell/mitochondria suspension in the assay buffer.

-

Initiation of Reaction: Start the reaction by adding the substrate solution containing the radiolabeled fatty acid and L-carnitine. Decanoyl-L-carnitine could be added at this stage to investigate its specific effects.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a strong acid, such as perchloric acid, which precipitates macromolecules and intact lipids.

-

Separation of Products: Centrifuge the samples to pellet the precipitated material. The supernatant will contain the acid-soluble metabolites (ASMs), which are the products of β-oxidation (e.g., [¹⁴C]acetyl-CoA).

-

Quantification: Measure the radioactivity in the supernatant using a scintillation counter. The amount of radioactivity is directly proportional to the rate of fatty acid oxidation.

References

- 1. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]

- 2. it.restek.com [it.restek.com]

- 3. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Carnitine analysis in normal human red blood cells, plasma, and muscle tissue [pubmed.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for Decanoylcarnitine (HMDB0000651) [hmdb.ca]

- 11. mdpi.com [mdpi.com]

- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 13. Serum Levels of Acyl-Carnitines along the Continuum from Normal to Alzheimer's Dementia | PLOS One [journals.plos.org]

- 14. caymanchem.com [caymanchem.com]

- 15. agilent.com [agilent.com]

- 16. zivak.com [zivak.com]

- 17. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

Endogenous Synthesis and Regulation of Medium-Chain Acylcarnitines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain acylcarnitines (MCACs) are essential intermediates in cellular energy metabolism, playing a pivotal role in the transport of medium-chain fatty acids (MCFAs) into the mitochondrial matrix for subsequent β-oxidation. The endogenous synthesis and intricate regulation of MCACs are critical for maintaining metabolic homeostasis. Dysregulation of these processes is implicated in a variety of metabolic disorders, including inherited fatty acid oxidation defects and insulin resistance. This technical guide provides a comprehensive overview of the core principles of MCAC synthesis and regulation, detailed experimental protocols for their study, and quantitative data to support further research and drug development in this field.

The Core Pathway of Medium-Chain Acylcarnitine Synthesis

The synthesis of MCACs is a multi-step process that facilitates the transport of MCFAs from the cytoplasm into the mitochondrial matrix. This pathway, often referred to as the carnitine shuttle, involves the coordinated action of several key enzymes and transporters.

1.1. Activation of Medium-Chain Fatty Acids:

The initial step in the process is the activation of MCFAs in the cytoplasm to their corresponding acyl-CoA esters. This reaction is catalyzed by medium-chain acyl-CoA synthetase (MCAS).

1.2. The Carnitine Shuttle:

Once activated, the medium-chain acyl-CoAs are transported into the mitochondria via the carnitine shuttle, which consists of three key components:

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of the medium-chain acyl group from acyl-CoA to L-carnitine, forming a medium-chain acylcarnitine.[1] There are different isoforms of CPT1, with CPT1A being the predominant liver isoform and CPT1B found in muscle and heart.[2]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines from the intermembrane space into the mitochondrial matrix in exchange for free carnitine.

-

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1, converting the acylcarnitine back to acyl-CoA and freeing carnitine within the mitochondrial matrix.

The newly formed medium-chain acyl-CoA then enters the β-oxidation spiral to generate acetyl-CoA, which can be further oxidized in the tricarboxylic acid (TCA) cycle to produce ATP.

1.3. Role of Medium-Chain Acyl-CoA Dehydrogenase (MCAD):

Within the mitochondrial matrix, medium-chain acyl-CoA dehydrogenase (MCAD) is a key enzyme in the β-oxidation of medium-chain fatty acids. A deficiency in MCAD leads to the accumulation of medium-chain acyl-CoAs, which are subsequently converted to their corresponding acylcarnitines and can be detected at elevated levels in the blood and urine.[3][4]

Regulation of Medium-Chain Acylcarnitine Synthesis

The synthesis of MCACs is tightly regulated at multiple levels to match the cell's energy demands and substrate availability. This regulation occurs through hormonal signaling, transcriptional control, and allosteric mechanisms.

2.1. Hormonal Regulation:

-

Insulin: In the fed state, high levels of insulin suppress fatty acid oxidation and, consequently, MCAC synthesis. Insulin can significantly lower the expression of CPT1A and increase its sensitivity to its allosteric inhibitor, malonyl-CoA.[5] A decrease in plasma medium-chain acylcarnitines is observed in response to insulin stimulation.[6][7]

-

Glucagon: During fasting, elevated glucagon levels promote fatty acid oxidation. Glucagon has been shown to increase the transcription rate of the CPT1 gene, leading to higher levels of the enzyme and increased capacity for acylcarnitine synthesis.[8][9] In rats, glucagon injection caused an 8-fold increase in the CPT transcription rate by 90 minutes.[8][9]

-

Thyroid Hormone: Thyroid hormone (T3) is a potent inducer of fatty acid oxidation. It stimulates the expression of the CPT1A gene, leading to a significant increase in CPT1A mRNA levels.[10] In the liver of hyperthyroid rats, CPT1A mRNA abundance can be increased by as much as 40-fold compared to hypothyroid rats.[10] This induction is mediated through thyroid hormone response elements (TREs) in the CPT1A promoter and requires elements within the first intron of the gene.[5][10]

2.2. Transcriptional Regulation:

-

Peroxisome Proliferator-Activated Receptor-γ Coactivator 1α (PGC-1α): PGC-1α is a master regulator of mitochondrial biogenesis and fatty acid oxidation.[11] It coactivates nuclear receptors, such as PPARα, to stimulate the expression of genes involved in fatty acid transport and oxidation, including CPT1.[11][12][13]

-

Peroxisome Proliferator-Activated Receptor α (PPARα): PPARα is a nuclear receptor that, when activated by fatty acids or fibrate drugs, forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including CPT1, to upregulate their transcription.[14]

Quantitative Data on Medium-Chain Acylcarnitine Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites involved in medium-chain acylcarnitine synthesis.

Table 1: Enzyme Kinetic Properties

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference(s) |

| CPT1A | Pig Liver | Carnitine | 164 - 216 µmol/L | 1.22 nmol/(min·mg protein) | [15][16] |

| CPT1B | Pig Skeletal Muscle | Carnitine | 480 ± 44 µmol/L | 0.54 nmol/(min·mg protein) | [15][16] |

| CPT1B | Pig (recombinant) | Carnitine | 197 µM | Not Reported | [17] |

Table 2: Concentrations of Medium-Chain Acylcarnitines

| Acylcarnitine | Species | Tissue/Fluid | Condition | Concentration Range | Reference(s) |

| Hexanoylcarnitine (C6) | Human | Plasma | Fasting | ~0.05 - 0.2 µM | [6] |

| Octanoylcarnitine (C8) | Human | Plasma | Fasting | ~0.05 - 0.3 µM | [6] |

| Decanoylcarnitine (C10) | Human | Plasma | Fasting | ~0.05 - 0.3 µM | [6] |

| Dodecanoylcarnitine (C12) | Human | Plasma | Fasting | ~0.05 - 0.2 µM | [6] |

| Medium-Chain (Sum) | Mouse | Liver | Sedentary | ~10-20 nmol/g | [18][19] |

| Medium-Chain (Sum) | Mouse | Soleus Muscle | Sedentary | ~5-10 nmol/g | [18][19] |

| Medium-Chain (Sum) | Mouse | Gastrocnemius Muscle | Sedentary | ~2-5 nmol/g | [18][19] |

Table 3: Regulation of CPT1 Gene Expression

| Regulator | Gene | Tissue/Cell Type | Fold Change in mRNA | Condition | Reference(s) |

| Glucagon | CPT1 | Rat Liver | 4-fold | 90-120 min post-injection | [8][9] |

| Thyroid Hormone (T3) | CPT1A | Rat Liver | 40-fold | Hyperthyroid vs. Hypothyroid | [10] |

| Insulin | CPT1A | - | Suppression | Fed state | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the endogenous synthesis and regulation of medium-chain acylcarnitines.

4.1. Quantification of Acylcarnitines by LC-MS/MS

This protocol describes a common method for the sensitive and specific quantification of acylcarnitines in biological samples.

-

Sample Preparation (from Plasma/Serum):

-

To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards for each acylcarnitine to be quantified.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) with a gradient elution.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the acylcarnitines, and then re-equilibrate the column. The specific gradient will depend on the range of acylcarnitines being analyzed.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard. A common product ion for all acylcarnitines is m/z 85.

-

-

-

Data Analysis:

-

Quantify the concentration of each acylcarnitine by calculating the peak area ratio of the analyte to its stable isotope-labeled internal standard and comparing this to a standard curve prepared with known concentrations of each acylcarnitine.

-

4.2. Carnitine Palmitoyltransferase (CPT) Activity Assay

This protocol describes a radiometric assay to measure the activity of CPT1 in isolated mitochondria.

-

Isolation of Mitochondria:

-

Homogenize fresh tissue (e.g., liver, muscle) in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g) to pellet the mitochondria.

-

Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing assay buffer, L-[3H]carnitine, and palmitoyl-CoA.

-

Initiate the reaction by adding a known amount of isolated mitochondria.

-

Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).

-

Stop the reaction by adding an acidic solution (e.g., perchloric acid).

-

Extract the radiolabeled palmitoylcarnitine product using an organic solvent (e.g., butanol).

-

Quantify the radioactivity in the organic phase using liquid scintillation counting.

-

-

Calculation of Activity:

-

Calculate the CPT activity as the amount of radiolabeled product formed per unit of time per milligram of mitochondrial protein.

-

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.

Caption: Endogenous Synthesis of Medium-Chain Acylcarnitines.

Caption: Regulation of CPT1 Gene Expression.

Caption: LC-MS/MS Workflow for Acylcarnitine Quantification.

References

- 1. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasma acylcarnitines during insulin stimulation in humans are reflective of age-related metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasma acylcarnitines during insulin stimulation in humans are reflective of age-related metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of carnitine palmitoyltransferase in vivo by glucagon and insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of carnitine palmitoyltransferase in vivo by glucagon and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thyroid hormone regulates carnitine palmitoyltransferase Ialpha gene expression through elements in the promoter and first intron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PGC-1α as a Pivotal Factor in Lipid and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PPARδ Agonism Activates Fatty Acid Oxidation via PGC-1α but Does Not Increase Mitochondrial Gene Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The transcriptional coactivator PGC-1α is essential for maximal and efficient cardiac mitochondrial fatty acid oxidation and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Kinetics of Carnitine Palmitoyltransferase-I in Liver and Skeletal Muscle of Young Pigs - Pork Information Gateway [porkgateway.org]

- 16. porkgateway.org [porkgateway.org]

- 17. Pig muscle carnitine palmitoyltransferase I (CPTI beta), with low Km for carnitine and low sensitivity to malonyl-CoA inhibition, has kinetic characteristics similar to those of the rat liver (CPTI alpha) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Muscle and liver-specific alterations in lipid and acylcarnitine metabolism after a single bout of exercise in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Role of Decanoyl-L-Carnitine Chloride in the Development of Metabolic Disorders: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, has emerged as a significant metabolite in the landscape of metabolic disorders. As an intermediate in fatty acid metabolism, its primary role is to facilitate the transport of decanoic acid into the mitochondria for β-oxidation.[1] However, an accumulation of decanoyl-L-carnitine and other medium-chain acylcarnitines has been increasingly associated with the pathogenesis of several metabolic diseases, including insulin resistance, type 2 diabetes, and gestational diabetes.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's role in these disorders, detailing its biochemical functions, association with disease states, and the experimental methodologies used to elucidate its effects.

Introduction to this compound

This compound is the ester conjugate of L-carnitine and decanoic acid, a ten-carbon saturated fatty acid. It is a key player in cellular energy metabolism, specifically in the transport of medium-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent breakdown through β-oxidation to produce ATP.[1][3] While essential for normal metabolic function, dysregulation in the levels of decanoyl-L-carnitine and other acylcarnitines can be indicative of underlying metabolic dysfunction.

Association with Metabolic Disorders

A growing body of evidence links elevated plasma concentrations of medium-chain acylcarnitines, including decanoyl-L-carnitine, to various metabolic disorders.

Insulin Resistance and Type 2 Diabetes

Studies have consistently shown a positive correlation between circulating levels of medium-chain acylcarnitines and insulin resistance. The accumulation of these metabolites is thought to reflect a state of mitochondrial overload, where the rate of fatty acid influx into the mitochondria exceeds the capacity of the tricarboxylic acid (TCA) cycle to fully oxidize them. This incomplete fatty acid oxidation can lead to the buildup of reactive lipid species that interfere with insulin signaling pathways.[4] For instance, decanoyl-L-carnitine has been shown to impair insulin-stimulated glucose uptake in skeletal muscle cells.[5][6]

Gestational Diabetes Mellitus (GDM)

Elevated levels of medium-chain acylcarnitines have also been identified as potential biomarkers for GDM and the early progression to type 2 diabetes post-pregnancy.[2] This suggests that alterations in fatty acid metabolism, reflected by the acylcarnitine profile, may contribute to the pancreatic β-cell dysfunction observed in GDM.[2][7]

Quantitative Data on the Effects of Decanoyl-L-Carnitine

The following tables summarize key quantitative findings from studies investigating the impact of decanoyl-L-carnitine and other medium-chain acylcarnitines on metabolic parameters.

| Parameter | Cell/Tissue Type | Treatment | Effect | Fold/Percentage Change | Reference |

| Insulin-Stimulated Glucose Uptake | Rat Extensor Digitorum Longus (EDL) Muscle | 0.15 mM Decanoyl-L-carnitine | Impaired glucose uptake | Data not quantified as percentage | [5][6] |

| GLUT4 Translocation | L6 Myotubes | 0.4 mM Decanoyl-L-carnitine | Blunted insulin-stimulated translocation | Data not quantified as percentage | [6] |

| Glucose-Stimulated Insulin Secretion (GSIS) | Murine and Human Islets | Pathological concentrations of medium-chain acylcarnitines | Decreased GSIS | Data not quantified as percentage | [7] |

| Metabolite | Condition | Biofluid/Tissue | Fold/Percentage Change vs. Control | Reference |

| Medium-Chain Acylcarnitines (C6, C8, C10) | Gestational Diabetes Mellitus (GDM) | Serum | Significantly elevated | [2] |

| Medium-Chain Acylcarnitines (C6, C8, C10) | Type 2 Diabetes (T2D) | Serum | Significantly elevated | [2] |

| Decanoylcarnitine (C10) | Insulin Resistance | Plasma | Blunted decline during OGTT in insulin-resistant individuals |

Signaling Pathways and Molecular Mechanisms

The precise molecular mechanisms by which decanoyl-L-carnitine contributes to metabolic dysfunction are still under active investigation. However, several key signaling pathways are implicated.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. Fatty acids and their derivatives can act as ligands for PPARs. While direct binding of decanoyl-L-carnitine to PPARs has not been definitively established, its precursor, decanoic acid, can activate PPARs. The activation of PPARγ, in particular, is a key regulator of adipogenesis and insulin sensitivity. It is plausible that alterations in the flux of fatty acids, reflected by acylcarnitine levels, could modulate PPAR activity and the expression of its target genes, such as those involved in fatty acid oxidation and glucose uptake.

Insulin Signaling Pathway

Elevated levels of intramyocellular lipids and their metabolites, including acylcarnitines, are known to interfere with the insulin signaling cascade. This can occur through the activation of protein kinase C (PKC), which can lead to the inhibitory phosphorylation of insulin receptor substrate 1 (IRS-1), thereby impairing downstream signaling to Akt and ultimately reducing GLUT4 translocation to the cell membrane.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of decanoyl-L-carnitine's role in metabolic disorders.

Acylcarnitine Profiling by LC-MS/MS

Objective: To quantify the levels of decanoyl-L-carnitine and other acylcarnitines in biological samples (e.g., plasma, serum, tissue homogenates).

Methodology:

-

Sample Preparation:

-

Thaw frozen plasma/serum samples on ice.

-

To 50 µL of sample, add an internal standard solution containing isotopically labeled acylcarnitines (e.g., d3-decanoyl-L-carnitine).

-

Precipitate proteins by adding 200 µL of cold acetonitrile.

-

Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each acylcarnitine and its internal standard. For decanoyl-L-carnitine, a common transition is m/z 316.3 -> m/z 85.1.

-

-

-

Data Analysis:

-

Quantify the concentration of each acylcarnitine by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

-

Glucose Uptake Assay in L6 Myotubes

Objective: To measure the effect of decanoyl-L-carnitine on insulin-stimulated glucose uptake in a skeletal muscle cell line.

Methodology:

-

Cell Culture and Differentiation:

-

Culture L6 myoblasts in DMEM supplemented with 10% FBS.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

-

-

Treatment:

-

Serum-starve the differentiated myotubes for 3 hours in serum-free DMEM.

-

Pre-incubate the cells with or without this compound (e.g., 0.4 mM) for 1 hour.

-

Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

-

-

Glucose Uptake Measurement:

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate the cells with KRH buffer containing 2-deoxy-D-[³H]glucose for 10 minutes.

-

Stop the uptake by washing the cells with ice-cold KRH buffer.

-

Lyse the cells with 0.1 M NaOH.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Normalize the glucose uptake to the total protein content of each well.

-

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

Objective: To assess the impact of decanoyl-L-carnitine on mitochondrial function by measuring the oxygen consumption rate (OCR).

Methodology:

-

Cell Seeding:

-

Seed cells (e.g., pancreatic islet cells, hepatocytes) in a Seahorse XF96 cell culture microplate at an optimal density.

-

-

Treatment:

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

-

Seahorse XF Assay:

-

Replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour.

-

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Measure the OCR at baseline and after each injection.

-

-

Data Analysis:

-

Calculate key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

-

Conclusion and Future Directions

This compound and other medium-chain acylcarnitines are increasingly recognized as important players in the development of metabolic disorders. Their accumulation reflects a state of metabolic inflexibility and mitochondrial stress, contributing to insulin resistance and β-cell dysfunction. While current research provides strong correlational evidence, further studies are needed to fully elucidate the direct molecular mechanisms by which decanoyl-L-carnitine exerts its effects. Future investigations should focus on:

-

Determining if decanoyl-L-carnitine directly binds to and modulates the activity of nuclear receptors like PPARs.

-

Identifying the specific downstream targets of decanoyl-L-carnitine-mediated signaling.

-

Exploring the therapeutic potential of targeting pathways involved in medium-chain acylcarnitine metabolism for the treatment of metabolic diseases.

A deeper understanding of the role of this compound will be instrumental in the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders.

References

- 1. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Combined therapy with PPARalpha agonist and L-carnitine rescues lipotoxic cardiomyopathy due to systemic carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PPARdelta is a fatty acid sensor that enhances mitochondrial oxidation in insulin-secreting cells and protects against fatty acid-induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PPARdelta activation induces metabolic and contractile maturation of human pluripotent stem-cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Peroxisome proliferator activated receptor delta (PPARdelta) agonist but not PPARalpha corrects carnitine palmitoyl transferase 2 deficiency in human muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Quantification of Decanoyl-L-carnitine using Deuterated Decanoyl-L-carnitine as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine, a medium-chain acylcarnitine, is a critical intermediate in fatty acid metabolism. Its quantification in biological matrices is essential for the diagnosis and monitoring of inherited metabolic disorders, as well as for research in drug development and metabolic diseases. Stable isotope-labeled internal standards are the gold standard for accurate quantification by mass spectrometry, as they compensate for variations in sample preparation and instrument response. This document provides a detailed protocol for the use of deuterated Decanoyl-L-carnitine (Decanoyl-L-carnitine-d3) as an internal standard for the precise and accurate quantification of Decanoyl-L-carnitine in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method employs a stable isotope dilution technique. A known amount of Decanoyl-L-carnitine-d3 is added to the biological sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to extraction and analysis by LC-MS/MS. Since Decanoyl-L-carnitine and its deuterated counterpart exhibit nearly identical chemical and physical properties, they co-elute chromatographically and experience similar ionization efficiency. By monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode, the ratio of their peak areas can be used to accurately calculate the concentration of the endogenous Decanoyl-L-carnitine, effectively correcting for any sample loss during preparation or fluctuations in MS signal.

Materials and Reagents

-

Analytes and Internal Standard:

-

Decanoyl-L-carnitine hydrochloride

-

Decanoyl-L-carnitine-d3 hydrochloride[1]

-

-

Solvents and Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

-

Biological Matrix:

-

Human plasma (or other relevant biological fluid)

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Prepare individual stock solutions of Decanoyl-L-carnitine and Decanoyl-L-carnitine-d3 by dissolving the appropriate amount of each compound in methanol to achieve a final concentration of 1 mg/mL.

-

-

Intermediate Stock Solutions (10 µg/mL):

-

Prepare intermediate stock solutions by diluting the primary stock solutions with methanol.

-

-

Calibration Standard Working Solutions:

-

Prepare a series of calibration standards by spiking the appropriate biological matrix (e.g., charcoal-stripped plasma) with the Decanoyl-L-carnitine intermediate stock solution to achieve a concentration range suitable for the expected sample concentrations. A typical range might be 1-1000 ng/mL.

-

-

Internal Standard Working Solution (125 ng/mL):

-

Prepare a working solution of Decanoyl-L-carnitine-d3 at a concentration of 125 ng/mL in methanol. This concentration may need to be optimized based on the instrument sensitivity and the expected analyte concentration in the samples.[2]

-

Sample Preparation: Protein Precipitation

-

Aliquoting:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample, calibration standard, or quality control (QC) sample.

-

-

Internal Standard Spiking:

-

Add 10 µL of the Decanoyl-L-carnitine-d3 internal standard working solution (125 ng/mL) to each tube.

-

-

Protein Precipitation:

-

Add 300 µL of ice-cold methanol to each tube.

-

-

Vortexing and Incubation:

-

Vortex the tubes for 10 seconds to ensure thorough mixing.

-

Incubate the samples at 4°C for 20 minutes to facilitate protein precipitation.

-

-

Centrifugation:

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Conditions |

| Column | Raptor ARC-18, 2.7 µm, 100 x 2.1 mm, or equivalent |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-9 min: 5% B (re-equilibration) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 4°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Recommended Conditions |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 2.75 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Decanoyl-L-carnitine (C10) | 316.2 | 85.1 | 0.1 | 30 | 20 |

| Decanoyl-L-carnitine-d3 (C10-d3) | 319.2 | 85.1 | 0.1 | 30 | 20 |

Note: Cone voltage and collision energy may require optimization for your specific instrument. The product ion at m/z 85 corresponds to the characteristic fragment of the carnitine moiety.[3][4]

Data Presentation

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Decanoyl-L-carnitine | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Decanoyl-L-carnitine | Low | 5 | < 15% | < 15% | ± 15% |

| Medium | 50 | < 15% | < 15% | ± 15% | |

| High | 800 | < 15% | < 15% | ± 15% |

Mandatory Visualization

Caption: Experimental workflow for the quantification of Decanoyl-L-carnitine.

References

Application Notes and Protocols: Measuring the Effects of Decanoyl-L-carnitine on Cellular Fatty Acid Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for cellular energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[1][2] Dysregulation of FAO is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular conditions.[1] L-carnitine and its acyl derivatives are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3] Decanoyl-L-carnitine, a medium-chain acylcarnitine, is an important intermediate in this process. Understanding the effects of exogenous Decanoyl-L-carnitine on FAO can provide valuable insights into potential therapeutic interventions for metabolic disorders.

These application notes provide detailed protocols for cell-based assays to measure the effects of Decanoyl-L-carnitine on fatty acid oxidation. The described methods include the Seahorse XF Palmitate Oxidation Stress Test, a radioactive [1-¹⁴C]palmitate oxidation assay, and gene expression analysis of key FAO enzymes.

Data Presentation

Table 1: Illustrative Effects of L-carnitine Treatment on Fatty Acid Oxidation Rates

| Treatment Group | Total Fatty Acid Oxidation Rate (µmol/kg/min) | Palmitate Oxidation Rate (µmol/kg/min) |

| Patients without L-carnitine | 8.5 (SD, 4.6) | 144 (SD, 66) |

| Patients with L-carnitine | 12.3 (SD, 3.7) | 204 (SD, 84) |

| Healthy Controls | 29.5 (SD, 10.1) | Not Reported |

Data adapted from a study on patients with primary carnitine deficiency and is for illustrative purposes only.[4]

Signaling Pathway

Fatty Acid Oxidation and the Role of Carnitine

Fatty acid oxidation is a multi-step process that begins with the activation of fatty acids to fatty acyl-CoA in the cytoplasm. Long-chain fatty acyl-CoAs are then transported into the mitochondrial matrix via the carnitine shuttle. This shuttle involves the enzymes Carnitine Palmitoyltransferase 1 (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase 2 (CPT2).[2][3][5] CPT1, located on the outer mitochondrial membrane, is the rate-limiting enzyme for long-chain fatty acid oxidation.[6][7] Inside the mitochondria, the fatty acyl-CoA undergoes β-oxidation, a cyclical series of four reactions that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate further reducing equivalents, which ultimately drive ATP synthesis through the electron transport chain.

The expression of genes involved in fatty acid oxidation is regulated by transcription factors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα).[8][9][10] PPARα activation can lead to an increase in the expression of CPT1 and other FAO enzymes.

Caption: Fatty acid oxidation pathway and the role of the carnitine shuttle.

Experimental Workflow

A typical experimental workflow to assess the impact of Decanoyl-L-carnitine on fatty acid oxidation involves several key stages, from cell culture and treatment to data acquisition and analysis. The following diagram outlines a comprehensive workflow incorporating the Seahorse XF assay, a radioactive FAO assay, and gene expression analysis.

Caption: General experimental workflow for assessing the effects of Decanoyl-L-carnitine on fatty acid oxidation.

Experimental Protocols

Seahorse XF Palmitate Oxidation Stress Test

This assay measures the oxygen consumption rate (OCR) of cells in real-time, providing a kinetic measure of mitochondrial respiration fueled by the oxidation of exogenous palmitate.

Materials:

-

Seahorse XF Cell Culture Microplates (24- or 96-well)

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium (e.g., DMEM)

-

L-Glutamine

-

Sodium Pyruvate

-

Glucose

-

L-Carnitine

-

Palmitate-BSA conjugate

-

Decanoyl-L-carnitine

-

Etomoxir (CPT1 inhibitor, positive control)

-

Seahorse XF Analyzer

Protocol:

-

Cell Seeding:

-

Seed cells (e.g., HepG2, C2C12 myotubes) in a Seahorse XF cell culture microplate at a pre-determined optimal density.

-

Incubate overnight at 37°C in a CO₂ incubator.

-

-

Sensor Cartridge Hydration:

-

Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

-

-

Assay Medium Preparation:

-

Prepare Seahorse XF assay medium by supplementing Seahorse XF Base Medium with L-glutamine, sodium pyruvate, and glucose to desired final concentrations.

-

On the day of the assay, further supplement the assay medium with 0.5 mM L-Carnitine.[11]

-

Warm the medium to 37°C and adjust the pH to 7.4.

-

-

Cell Plate Preparation:

-

One hour before the assay, remove the cell culture medium from the microplate.

-

Wash the cells twice with the prepared Seahorse XF assay medium.

-

Add the final volume of assay medium containing the desired concentrations of Decanoyl-L-carnitine or vehicle control to the wells.

-

Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.

-

-

Compound Plate Preparation:

-

Prepare a utility plate with the compounds to be injected during the assay. This typically includes:

-

Port A: Palmitate-BSA conjugate

-

Port B: Oligomycin (ATP synthase inhibitor)

-

Port C: FCCP (uncoupling agent)

-

Port D: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

For control wells, etomoxir can be added to the assay medium before the start of the run.

-

-

Seahorse XF Analyzer Run:

-

Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.

-

After calibration, replace the calibrant plate with the cell plate.

-

Start the assay protocol, which will measure basal OCR and the response to the sequential injection of the compounds.

-

-

Data Analysis:

-

The Seahorse XF software will calculate OCR in real-time.

-

Compare the OCR in Decanoyl-L-carnitine-treated wells to vehicle control wells after the injection of palmitate. An increase in OCR indicates enhanced fatty acid oxidation.

-

Radioactive [1-¹⁴C]palmitate Oxidation Assay

This assay measures the conversion of radiolabeled palmitate into ¹⁴CO₂ or acid-soluble metabolites (ASMs), providing a direct measure of fatty acid oxidation.

Materials:

-

[1-¹⁴C]palmitic acid

-

Bovine Serum Albumin (BSA), fatty acid-free

-

L-Carnitine

-

Decanoyl-L-carnitine

-

Cell culture plates (e.g., 24-well)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

-

Perchloric acid (PCA)

Protocol:

-

Preparation of Radiolabeled Palmitate-BSA Conjugate:

-

Prepare a stock solution of non-radioactive palmitate conjugated to BSA.

-

Add a known amount of [1-¹⁴C]palmitic acid to the palmitate-BSA solution to achieve the desired specific activity.

-

-

Cell Seeding and Treatment:

-

Seed cells to confluency in a 24-well plate.

-

On the day of the assay, wash the cells twice with warm PBS.

-

Pre-incubate the cells with serum-free medium containing various concentrations of Decanoyl-L-carnitine or vehicle control for a predetermined time (e.g., 1-2 hours).

-

-

Initiation of FAO Assay:

-

Prepare the assay medium by supplementing serum-free medium with 1 mM L-Carnitine and the ¹⁴C-Palmitate-BSA conjugate (final palmitate concentration typically 100 µM).

-

Remove the pre-incubation medium and add the ¹⁴C-Palmitate Assay Medium to each well.

-

Seal the plate with parafilm and incubate at 37°C for 2-4 hours.

-

-

Measurement of ¹⁴CO₂ Production (Complete Oxidation):

-

Place a small filter paper soaked in NaOH in a center well placed inside each well of the 24-well plate to trap the evolved ¹⁴CO₂.

-

After incubation, inject a strong acid (e.g., perchloric acid) into the assay medium to stop the reaction and release the dissolved CO₂.

-

Incubate for an additional hour to ensure complete trapping of ¹⁴CO₂.

-

Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

-

Measurement of ¹⁴C-labeled Acid-Soluble Metabolites (ASMs) (Incomplete and Complete Oxidation):

-

After incubation, place the plate on ice and add cold perchloric acid to each well to lyse the cells and precipitate macromolecules.

-

Transfer the cell lysates to microcentrifuge tubes and centrifuge at high speed.

-

Transfer a defined volume of the supernatant (containing the ¹⁴C-labeled ASMs) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the protein concentration in each well.

-

Compare the rate of fatty acid oxidation (nmol of ¹⁴C-Palmitate converted per unit time per mg of protein) in Decanoyl-L-carnitine-treated cells to the vehicle control.

-

Gene Expression Analysis of FAO Enzymes by RT-qPCR

This method assesses changes in the mRNA levels of key enzymes involved in fatty acid oxidation in response to Decanoyl-L-carnitine treatment.

Materials:

-

RNA isolation kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target genes (e.g., CPT1A, CPT1B, ACADL, ACADM) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of Decanoyl-L-carnitine or vehicle control for a specified period (e.g., 24 hours).

-

-

RNA Isolation:

-

Lyse the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions using a suitable master mix, the synthesized cDNA, and specific primers for the target and housekeeping genes.

-

Run the qPCR reactions in a real-time PCR system.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression of the target genes in the Decanoyl-L-carnitine-treated samples compared to the vehicle control using the ΔΔCt method, after normalizing to the housekeeping gene.

-

A significant increase in the expression of genes like CPT1 would suggest a potential for increased FAO capacity.[4]

-

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of Decanoyl-L-carnitine on cellular fatty acid oxidation. By employing a combination of real-time metabolic analysis, direct measurement of substrate oxidation, and gene expression studies, researchers can gain a multi-faceted understanding of how this acylcarnitine modulates cellular energy metabolism. These insights are crucial for the development of novel therapeutic strategies targeting metabolic diseases.

References

- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. L-Carnitine Improves Skeletal Muscle Fat Oxidation in Primary Carnitine Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]

- 7. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic profiling of PPARalpha-/- mice reveals defects in carnitine and amino acid homeostasis that are partially reversed by oral carnitine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PPAR alpha-activation results in enhanced carnitine biosynthesis and OCTN2-mediated hepatic carnitine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 11. agilent.com [agilent.com]

Application Notes and Protocols for Acylcarnitine Analysis from Dried Blood Spots

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are crucial biomarkers for inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias. Dried blood spots (DBS) have become the standard for newborn screening and other clinical research applications due to their minimally invasive collection, ease of transport, and stability.[1][2][3] Tandem mass spectrometry (MS/MS) is the preferred analytical technique for DBS analysis of acylcarnitines due to its high sensitivity, specificity, and multiplexing capabilities.[4]

This document provides detailed application notes and protocols for the preparation of DBS samples for acylcarnitine analysis by mass spectrometry. Two primary workflows are presented: a derivatized method and a non-derivatized method. The choice of method may depend on the specific acylcarnitine panel, the sensitivity requirements of the assay, and the analytical instrumentation available.

Experimental Workflows

Overview of Sample Preparation